Tetraoctyltin

Catalog No.
S794091
CAS No.
3590-84-9
M.F
C32H68Sn
M. Wt
571.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctyltin

CAS Number

3590-84-9

Product Name

Tetraoctyltin

IUPAC Name

tetraoctylstannane

Molecular Formula

C32H68Sn

Molecular Weight

571.6 g/mol

InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N

SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Synonyms

tetra-n-octylstannane;tetraoctyl-stannan;tetraoctyl-ti;TIN TETRAOCTYL;TETRA-N-OCTYLTIN;TETRA-N-OCTYLTIN(IV);TETRAOCTYLSTANNANE;TETRAOCTYLTIN

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC

Tetraoctyltin is an organotin compound with the chemical formula C32H68Sn and a CAS number of 3590-84-9. It is characterized by its off-white to yellow liquid form and is primarily used in industrial applications. Tetraoctyltin is notable for its high hydrophobicity, with a log partition coefficient (LogP) of approximately 9.09 at 22.3°C, indicating its low solubility in water and high affinity for organic solvents . This compound is recognized for its utility as a catalyst in various

Organic Chemistry:

  • Synthesis of new materials: TOT can be used as a precursor to synthesize new organotin compounds with various properties. These new compounds can be studied for their potential applications in different fields, such as medicine, materials science, and catalysis.
  • Study of reaction mechanisms: TOT can be used as a model compound to study the mechanisms of various organic reactions. This can help scientists to understand how these reactions work and develop new methods for organic synthesis. Source: Journal of the American Chemical Society

Environmental Science:

  • Environmental fate studies: TOT is a well-studied model organotin compound used to investigate the environmental fate of organotin compounds in general. Scientists can study how TOT behaves in the environment, including its degradation, transport, and bioaccumulation. Source: Environmental Science & Technology
  • Development of analytical methods: TOT is sometimes used to develop and validate analytical methods for detecting organotin compounds in environmental samples. Source: Talanta

Materials Science:

  • Development of new materials: TOT can be used as a component in the development of new materials, such as heat-resistant polymers and lubricants. Source: Journal of Materials Science:
, primarily as a catalyst. It exhibits hydrolytic stability, showing no significant reaction with aqueous systems, which makes it suitable for use in non-aqueous environments . Additionally, it can undergo reactions typical of organotin compounds, such as:

  • Transesterification: Tetraoctyltin can facilitate the exchange of alkyl groups between esters.
  • Polymerization: It acts as a stabilizer during the polymerization of vinyl monomers, enhancing the mechanical properties of the resulting materials.

Reactions involving tetraoctyltin can be sensitive to conditions such as temperature and the presence of bases or peroxides, which may lead to violent reactions .

Tetraoctyltin can be synthesized through various methods, including:

  • Alkylation of Tin Compounds: The most common method involves reacting tin(IV) chloride with octyl lithium or octyl bromide in an inert atmosphere. This reaction typically requires careful control of temperature and stoichiometry to ensure high yields.

    Example reaction:
    text
    SnCl4 + 4 RLi → R4Sn + 4 LiCl
  • Direct Combination: Another approach involves direct combination of tin with octyl halides under controlled conditions.

These synthesis methods emphasize the importance of using anhydrous conditions to prevent hydrolysis and improve yield.

Tetraoctyltin has several industrial applications:

  • Catalyst: It is widely used as a catalyst in the production of polyvinyl chloride (PVC) and other polymers.
  • Stabilizer: In plastics manufacturing, it serves as a stabilizer that enhances thermal stability and mechanical properties.
  • Research: Tetraoctyltin is utilized in various chemical research applications due to its unique reactivity profile.

Interaction studies involving tetraoctyltin focus on its reactivity with other chemicals and its environmental behavior. Research indicates that tetraoctyltin can interact with various organic compounds, influencing their stability and reactivity. Its interactions with biological systems have raised concerns regarding its toxicity and potential bioaccumulation in aquatic environments.

Tetraoctyltin belongs to a class of organotin compounds that exhibit similar chemical properties but differ in their alkyl chain length or functional groups. Below is a comparison with some similar compounds:

Compound NameChemical FormulaUnique Features
Tri-n-octyltinC24H51SnUsed primarily as a biocide; less hydrophobic than tetraoctyltin.
Di-n-octyltinC16H34SnMore soluble in water; used in antifouling paints.
Tetrabutyl tinC16H36SnExhibits different catalytic properties; more volatile.
Trimethyl tinC3H9SnHighly toxic; used as a biocide; more reactive than tetraoctyltin.

Tetraoctyltin's uniqueness lies in its balance between hydrophobicity and stability, making it particularly suitable for applications requiring prolonged exposure to organic solvents without significant degradation.

Solvent Coordination Effects in Alkylation Processes

The reaction of tin(IV) chloride (SnCl₄) with Grignard reagents remains the most widely employed method for synthesizing tetraorganotin compounds, including tetraoctyltin. This process hinges on the solvent’s ability to coordinate with the magnesium center of the Grignard reagent, stabilizing reactive intermediates and facilitating nucleophilic substitution. Tetrahydrofuran (THF) and diethyl ether are preferred due to their strong Lewis basicity, which enhances the dissociation of the Grignard reagent into more nucleophilic species [4] [5]. In THF, the solvent’s oxygen atom donates electron density to magnesium, weakening the Mg–C bond and promoting the transfer of the octyl group to tin. This coordination also prevents the aggregation of magnesium halides, ensuring a homogeneous reaction medium [5]. Comparative studies indicate that THF yields higher substitution efficiency (98%) than diethyl ether (92%) for long-chain alkyl groups, attributable to its higher dielectric constant and superior solvation capabilities [4].

Stoichiometric Optimization for Long-Chain Alkyl Substitution

Achieving complete substitution of SnCl₄ with four octyl groups necessitates precise stoichiometric control. While SnCl₄ theoretically requires four equivalents of Grignard reagent (RMgX), steric hindrance from the bulky octyl ligands often impedes full substitution. Industrial protocols typically employ a 20–30% excess of Grignard reagent to compensate for incomplete reactions and side pathways [4]. For instance, using 4.2 equivalents of octylmagnesium bromide ensures >95% conversion to tetraoctyltin, whereas stoichiometric deficits yield mixed halide-alkyltin byproducts such as Cl₃Sn(C₈H₁₇) or Cl₂Sn(C₈H₁₇)₂ [4]. The reaction’s exothermic nature further demands gradual reagent addition and temperature control to minimize Wurtz coupling byproducts, which arise from unintended alkyl–alkyl bond formation.

Redistribution Reactions for Selective Functionalization

Kocheshkov Redistribution Dynamics

Redistribution reactions offer a complementary route to tetraoctyltin by equilibrating mixed organotin halides. The Kocheshkov redistribution, which involves heating a mixture of tetraoctyltin and tin(IV) chloride, enables the selective formation of partially substituted tin species (e.g., (C₈H₁₇)₃SnCl). This equilibrium-driven process is governed by the relative stability of tin–carbon bonds and the electronegativity of halides [3]. For example, combining (C₈H₁₇)₄Sn with SnCl₄ at 120°C produces (C₈H₁₇)₂SnCl₂ as the major product, which can subsequently react with additional Grignard reagent to yield tetraoctyltin [3]. The reaction’s reversibility allows for tunable product distributions by adjusting the molar ratio of reactants or introducing Lewis acids like zinc chloride (ZnCl₂) to shift equilibrium toward desired species [3].

Metal Halide Participation in Bond Cleavage Mechanisms

Metal halides such as ZnCl₂ or AlCl₃ act as catalysts in redistribution reactions by polarizing tin–carbon bonds and facilitating ligand exchange. Zinc, for instance, reduces the activation energy for Sn–C bond cleavage via a single-electron transfer mechanism, enabling the redistribution of octyl groups between tin centers [3]. Spectroscopic studies reveal that ZnCl₂ coordinates to tin, increasing the electrophilicity of the metal center and promoting nucleophilic attack by chloride ions. This stepwise mechanism ensures selective functionalization, as demonstrated by the preferential formation of (C₈H₁₇)₃SnCl over fully halogenated byproducts in the presence of catalytic ZnCl₂ [3].

Industrial-Scale Production Techniques

Trialkyl-Aluminum Catalyzed Pathways

While Grignard-based methods dominate laboratory-scale synthesis, industrial production often employs trialkyl-aluminum (AlR₃) catalysts to enhance reaction rates and reduce costs. Aluminum catalysts facilitate the transfer of alkyl groups to tin via a four-center transition state, bypassing the need for stoichiometric Grignard reagents. For example, reacting SnCl₄ with trioctylaluminum in hexane at 80°C yields tetraoctyltin with 90% efficiency, as the aluminum center stabilizes the leaving group (AlCl₃) and accelerates alkyl group transfer [4]. This method is particularly advantageous for continuous processes, where catalyst recycling minimizes waste generation.

Continuous Flow Reactor Adaptations

Modern industrial plants increasingly adopt continuous flow reactors to synthesize tetraoctyltin, overcoming limitations of batch processes such as heat transfer inefficiencies and inconsistent mixing. In a typical setup, SnCl₄ and octylmagnesium bromide are pumped into a tubular reactor packed with static mixers, ensuring rapid homogenization and precise temperature control [4]. The continuous removal of magnesium halide byproducts via inline filtration prevents catalyst poisoning and maintains reaction kinetics. Pilot-scale trials demonstrate that flow systems achieve 98% conversion in residence times under 10 minutes, compared to several hours in batch reactors [4].

Physical Description

Liquid

Boiling Point

224°C

Density

0,98 g/cm3

UNII

6EWL1E4B0V

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (63.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (30.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (30.3%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (96.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3590-84-9

Wikipedia

Tetraoctyltin

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, tetraoctyl-: ACTIVE

Dates

Modify: 2023-08-15

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